molecular formula C7H7BrN2O3 B11761599 2-Amino-5-bromo-4-methoxy-nicotinic acid

2-Amino-5-bromo-4-methoxy-nicotinic acid

Cat. No.: B11761599
M. Wt: 247.05 g/mol
InChI Key: RBUXLKSMJCCIDN-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methoxy-nicotinic acid is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of nicotinic acid, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methoxy-nicotinic acid typically involves the bromination of 2-amino-4-methoxy-nicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-methoxy-nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Corresponding oxides.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

2-Amino-5-bromo-4-methoxy-nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-methoxy-nicotinic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Amino-5-bromo-4-methoxy-nicotinic acid can be compared with other similar compounds such as:

Uniqueness

The presence of the amino, bromo, and methoxy groups on the pyridine ring of this compound imparts unique chemical properties and reactivity compared to its analogs. These functional groups enable specific interactions and reactions that are not possible with other pyridinecarboxylic acids .

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

2-amino-5-bromo-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H7BrN2O3/c1-13-5-3(8)2-10-6(9)4(5)7(11)12/h2H,1H3,(H2,9,10)(H,11,12)

InChI Key

RBUXLKSMJCCIDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1Br)N)C(=O)O

Origin of Product

United States

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